Ethyl 4-(hydroxyamino)benzoate
Overview
Description
Ethyl 4-(hydroxyamino)benzoate: is an organic compound with the molecular formula C₉H₁₁NO₃. It is an ester derivative of benzoic acid, specifically characterized by the presence of a hydroxyamino group at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ethyl 4-nitrobenzoate: One common method involves the reduction of ethyl 4-nitrobenzoate to ethyl 4-(hydroxyamino)benzoate.
Esterification of 4-(hydroxyamino)benzoic acid: Another method involves the esterification of 4-(hydroxyamino)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form ethyl 4-aminobenzoate.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments .
- Employed in the preparation of azo compounds with nonlinear optical properties .
Biology:
- Investigated for its potential as a local anesthetic due to its structural similarity to other benzoate esters .
Medicine:
- Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients .
Industry:
Mechanism of Action
Mechanism: Ethyl 4-(hydroxyamino)benzoate exerts its effects primarily through interactions with biological membranes and enzymes. It can act as a local anesthetic by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions, and thereby blocking nerve impulse conduction .
Molecular Targets and Pathways:
Sodium Ion Channels: Inhibition of sodium ion channels on nerve membranes.
Enzymatic Interactions: Potential interactions with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the hydroxyamino group.
Ethyl 4-nitrobenzoate: Precursor in the synthesis of ethyl 4-(hydroxyamino)benzoate.
Ethyl 4-hydroxybenzoate: Similar ester structure but with a hydroxyl group instead of a hydroxyamino group.
Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-(hydroxyamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIQBXJYUKTCPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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